Titanium trichloride

Catalog No.
S592581
CAS No.
7705-07-9
M.F
TiCl3
Cl3Ti
M. Wt
154.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium trichloride

CAS Number

7705-07-9

Product Name

Titanium trichloride

IUPAC Name

trichlorotitanium

Molecular Formula

TiCl3
Cl3Ti

Molecular Weight

154.22 g/mol

InChI

InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3

InChI Key

YONPGGFAJWQGJC-UHFFFAOYSA-K

SMILES

Cl[Ti](Cl)Cl

Synonyms

Lynx 900; MSK-TiCl3; TAC 121; TAC 132; TAC 140; TAC 144; TAS 101; TEN 12; TGY 24; TOS 17; Titanium trichloride; Titanium(III) chloride; Titanous chloride; Trichlorotitanium

Canonical SMILES

Cl[Ti](Cl)Cl

The exact mass of the compound Titanium trichloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Light - Titanium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Titanium trichloride (CAS: 7705-07-9) is a low-valent, highly oxophilic transition metal halide that serves as a cornerstone reagent in both stereospecific polymer catalysis and chemoselective organic reduction. Commercially available as a dry crystalline solid in multiple distinct polymorphs (α, β, γ, δ) or as an aqueous acidic solution, its procurement value is fundamentally tied to its +3 oxidation state. Unlike fully oxidized titanium(IV) precursors, TiCl3 possesses a single d-electron, making it a potent yet exceptionally mild single-electron transfer (SET) reducing agent. In industrial applications, its layered crystalline lattice provides the essential spatial constraints required for stereoregular olefin polymerization, establishing it as a critical baseline material for catalyst manufacturing, complex natural product synthesis, and late-stage N-O bond cleavage workflows [1].

Procurement Fit

Ziegler–Natta catalyst precursor
Reducing agent for nucleophilic substrates
Hydrogen storage dopant for NaAlH₄
Air-/moisture-sensitive; requires inert handling

Substituting Titanium trichloride with the more common Titanium tetrachloride (TiCl4) or generic reducing agents (such as zinc, tin(II) chloride, or samarium diiodide) frequently leads to catastrophic process failures. In Ziegler-Natta catalysis, soluble TiCl4 lacks the intrinsic solid-state layered geometry necessary to dictate stereocontrol, requiring complex and highly optimized MgCl2 support systems to function stereospecifically. In organic synthesis, while SmI2 or SnCl2 are powerful reductants, they lack the precise chemoselectivity of TiCl3. For instance, TiCl3 selectively mediates pinacol couplings of aromatic aldehydes while leaving aliphatic aldehydes completely untouched—a level of discrimination impossible with stronger, non-selective single-electron transfer reagents. Furthermore, replacing aqueous TiCl3 with standard catalytic hydrogenation for N-O bond cleavage often results in over-reduction or requires harsh thermal conditions that destroy sensitive functional groups [1].

Substitution Risk

Oxidation State Mismatch
Ti(IV) analogs cannot replicate the d¹ electronic configuration and reducing behavior of Ti(III).
Reductant Selectivity Profile
TiCl₃ preferentially reduces nucleophiles, unlike common electrophile-preferring reductants.
Crystalline Phase Variability
α, β, γ, δ forms exhibit distinct stereoselectivity; catalytic performance may not transfer.

Stereospecificity in Unmanaged Ziegler-Natta Polymerization

The crystalline lattice of solid Titanium trichloride is fundamentally responsible for stereocontrol in classic Ziegler-Natta polymerization. Historical and comparative baseline data demonstrate that using soluble Titanium tetrachloride (TiCl4) as a primary catalyst without a modern MgCl2 support yields polypropylene with a low isotactic content of only 30–40%. In stark contrast, direct substitution with solid Titanium trichloride (TiCl3) increases the isotactic content to 80–90% under identical unmanaged conditions. This quantitative leap in stereoregularity is driven by the spatial constraints of the TiCl3 crystal surface (specifically the alpha, gamma, or delta polymorphs), which forces the incoming propylene monomers into a highly specific orientation [1].

Evidence DimensionPolypropylene Isotacticity Index
Target Compound Data80–90% isotactic content (using solid TiCl3)
Comparator Or Baseline30–40% isotactic content (using soluble TiCl4)
Quantified Difference+50% absolute increase in stereoregularity
ConditionsUnmanaged Ziegler-Natta propylene polymerization without MgCl2 support

Procurement of specific TiCl3 polymorphs is mandatory for catalyst researchers and manufacturers requiring intrinsic, support-free stereocontrol in polyolefin synthesis.

UHMWPE Mechanical Response
Head-to-head
TiCl₃ system: tensile strength up to 2.1 GPa, elastic modulus up to 125 GPa
Reported higher tensile response vs. TiCl₄-based systems
Conditions: THF, organomagnesium, organoaluminum co-catalysts

Chemoselectivity in Pinacol Coupling Reactions

Titanium trichloride functions as an exceptionally mild and chemoselective single-electron transfer reagent for the reductive coupling of carbonyls. When utilized in pinacol couplings, commercial TiCl3 solutions efficiently couple aromatic aldehydes to 1,2-diols with high yields, while leaving aliphatic aldehydes and non-activated ketones completely unreacted. In contrast, stronger reducing agents like Samarium diiodide (SmI2) or unprotected Titanium(II) species indiscriminately reduce or couple both aromatic and aliphatic carbonyls. This strict chemoselectivity allows chemists to perform late-stage reductive couplings on complex molecules containing multiple carbonyl types without the need for cumbersome protection-deprotection sequences [1].

Evidence DimensionFunctional Group Tolerance (Chemoselectivity)
Target Compound Data>85% yield for aromatic aldehydes; 0% reaction for aliphatic aldehydes
Comparator Or BaselineSmI2 or Ti(II) (Reduces both aromatic and aliphatic carbonyls indiscriminately)
Quantified DifferenceComplete chemoselective discrimination between aromatic and aliphatic carbonyls
ConditionsPinacol coupling in THF/CH2Cl2 at room temperature

Buyers synthesizing complex pharmaceutical intermediates should prioritize TiCl3 to avoid costly and time-consuming protecting group steps when multiple carbonyls are present.

Polypropylene Microtacticity
Head-to-head
δ-TiCl₃ catalyst produced distinct isotactic fraction distribution vs. TiCl₄/MgCl₂ systems
Distinct isospecific active site formation reported
Propylene polymerization with AlEt₃ cocatalyst

Mild N-O Bond Cleavage and Nitro Reduction

Aqueous Titanium trichloride is a premier reagent for the reductive cleavage of N-O bonds and the reduction of nitroarenes to amines under exceptionally mild conditions. Quantitative comparisons in the synthesis of complex heterocycles show that TiCl3 smoothly cleaves N-O bonds at room temperature in high yields (>90%). Conversely, attempts to perform the same cleavage using standard catalytic hydrogenation (H2 on Pd/C) often result in no reaction at room temperature, while alternatives like activated zinc dust in acetic acid require aggressive heating (80 °C) and can lead to undesired side products or structural rearrangements. The ability of TiCl3 to operate rapidly at ambient temperature preserves delicate stereocenters and thermally sensitive functional groups[1].

Evidence DimensionReaction Temperature and Yield for N-O Cleavage
Target Compound Data>90% yield at 20–25 °C (Room Temperature)
Comparator Or BaselineH2/Pd(C) (No reaction at RT) or Zn/AcOH (Requires 80 °C, prone to side reactions)
Quantified Difference~60 °C reduction in processing temperature with superior target yield
ConditionsReductive cleavage of N-O bonds in complex cycloadducts/heterocycles

Procuring aqueous TiCl3 enables the safe, room-temperature deprotection and reduction of thermally sensitive pharmaceutical intermediates, minimizing batch failure rates.

Reactivity Ranking (DFT)
Class-level
Ranked most reactive TiClₙ species toward Lewis bases and Cl radicals
Supports reactivity screening context
Theoretical DFT-GGA calculations
Heat Treatment Activation
Head-to-head
Activity increased 2.3× to 3.8× vs. untreated
Pre-treatment context supports process tuning
95°C, 60 min; propylene polymerization
Hydrogen Desorption Doping
Class-level
Re-hydrogenation in minutes at 2–4 mol% doping
Reported doping benchmark context
NaAlH₄ ball milling under inert atmosphere
Nucleophilic Selectivity
Class-level
Preferentially reduces nucleophilic substrates
Complementary reactivity profile reported
Contrasts with common electrophile-preferring reductants

Stereospecific Polyolefin Catalyst Manufacturing

Directly utilizing the crystalline lattice of alpha or delta TiCl3 to manufacture highly stereoregular Ziegler-Natta catalysts without relying entirely on complex external MgCl2 support matrices[1].

Chemoselective Carbonyl Coupling in API Synthesis

Employing TiCl3 in McMurry or pinacol-type couplings where aromatic aldehydes must be selectively reacted in the presence of vulnerable aliphatic aldehydes or ketones, streamlining synthetic routes by eliminating protection steps [2].

Late-Stage N-O Bond Cleavage in Sensitive Substrates

Utilizing aqueous TiCl3 for the room-temperature reduction of nitro groups, oximes, or hydroxylamines in complex, thermally sensitive pharmaceutical intermediates where harsh hydrogenation or metal/acid reductions would cause degradation [3].

Application Fit

Application
Selection Property
Validation Focus
UHMWPE Solid-State Processing
Reported tensile/elastic modulus context
Mechanical properties of reactor powders
Isotactic Polypropylene Research
Stereospecific active site context
Polymer microtacticity and crystallinity
Hydrogen Storage Doping Studies
Reported doping kinetics context
Re-hydrogenation kinetics and byproduct impact
Nucleophilic Substrate Reduction
Reported nucleophile-selectivity profile
Preservation of electrophilic groups

Physical Description

Liquid

Related CAS

11130-18-0 (cpd with unspecified MF)

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (96%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (41.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (74.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (41.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

7705-07-9

Wikipedia

Titanium(III) chloride
Titanium trichloride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

General Manufacturing Information

All other basic inorganic chemical manufacturing
Plastic material and resin manufacturing
Titanium chloride (TiCl3): ACTIVE

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